molecular formula C13H21NO B13330868 2-[(1-Phenylbutyl)amino]propan-1-ol

2-[(1-Phenylbutyl)amino]propan-1-ol

Cat. No.: B13330868
M. Wt: 207.31 g/mol
InChI Key: CYWSODZGJDYKLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylbutyl)amino]propan-1-ol typically involves the reaction of 1-phenylbutylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylbutyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylbutyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Phenylbutyl)amino]propan-1-ol is unique due to its specific combination of a phenyl group and an amino alcohol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1-phenylbutylamino)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-3-7-13(14-11(2)10-15)12-8-5-4-6-9-12/h4-6,8-9,11,13-15H,3,7,10H2,1-2H3

InChI Key

CYWSODZGJDYKLI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(C)CO

Origin of Product

United States

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